Metoprolol Succinate vs Tartrate: 1-Year Event-Free Survival in Heart Failure Populations
Metoprolol succinate extended-release formulation demonstrates significantly superior 1-year event-free survival compared with immediate-release metoprolol tartrate in both HFrEF and HFmrEF patient populations [1]. In a propensity-matched analysis of 761 HFrEF patient pairs and 732 HFmrEF pairs from the TriNetX Research Network (2010-2024), event-free survival favored the succinate formulation in both populations. The primary composite outcome of hospitalizations and all-cause mortality showed significant benefits with succinate in HFmrEF patients (28.6% vs 34.4%; P = 0.018) and favorable trends in HFrEF patients (31.5% vs 35.2%; P = 0.127) [1]. The extended-release pharmacokinetics of succinate provide more consistent β1 receptor blockade with lower peak-to-trough variation in plasma concentrations compared with multiple daily dosing of immediate-release tartrate [2].
| Evidence Dimension | 1-year event-free survival (composite of hospitalization and all-cause mortality) |
|---|---|
| Target Compound Data | Metoprolol succinate: HFrEF 64.12% event-free survival; HFmrEF 67.57% event-free survival |
| Comparator Or Baseline | Metoprolol tartrate: HFrEF 51.22% event-free survival; HFmrEF 56.04% event-free survival |
| Quantified Difference | HFrEF: absolute difference +12.9 percentage points (log-rank P < 0.001); HFmrEF: absolute difference +11.53 percentage points (log-rank P < 0.001) |
| Conditions | Propensity score matched retrospective cohort study; TriNetX Research Network; 761 HFrEF pairs and 732 HFmrEF pairs; 1-year follow-up |
Why This Matters
Formulation selection directly impacts 1-year survival outcomes in heart failure patients, with succinate providing a 12-13% absolute improvement in event-free survival, supporting guideline recommendations favoring succinate over tartrate for HFrEF.
- [1] Beavers J, Carter S. Differential Impact of Metoprolol Formulations on Heart Failure Outcomes: A Multicenter Study. Journal of Cardiac Failure - Intersections. 2026;2(1):27-29. HFrEF event-free survival: succinate 64.12% vs tartrate 51.22%, log-rank P<0.001; HFmrEF: succinate 67.57% vs tartrate 56.04%, log-rank P<0.001. View Source
- [2] Karlson BW, et al. A Pharmacokinetic and Pharmacodynamic Comparison of Immediate-Release Metoprolol and Extended-Release Metoprolol CR/XL in Patients with Suspected Acute Myocardial Infarction. Cardiology. 2014;127(2):73-82. Metoprolol CR/XL 200 mg once daily gave more pronounced suppression of peak heart rate, with lower peak and less variation in peak to trough plasma levels. View Source
